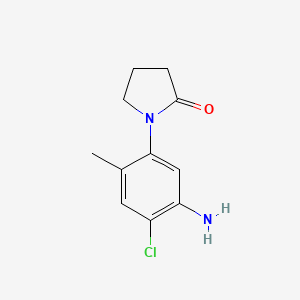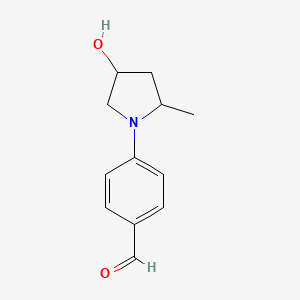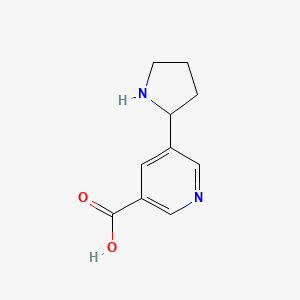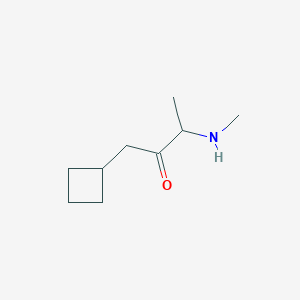
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 3-(4-methoxyphenoxy)-2-oxopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate typically involves the reaction of dimethyl phosphite with a suitable precursor, such as 3-(4-methoxyphenoxy)-2-oxopropyl bromide. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
Dimethyl phosphite+3-(4-methoxyphenoxy)-2-oxopropyl bromide→Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The carbonyl group in the oxopropyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug intermediate or a prodrug for targeted drug delivery.
Industry: Utilized in the development of flame retardants, plasticizers, and other materials due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate depends on its application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The phosphonate group can mimic phosphate groups, allowing it to inhibit or activate enzymes involved in phosphorylation processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (3-(4-hydroxyphenoxy)-2-oxopropyl)phosphonate
- Dimethyl (3-(4-chlorophenoxy)-2-oxopropyl)phosphonate
- Dimethyl (3-(4-nitrophenoxy)-2-oxopropyl)phosphonate
Uniqueness
Dimethyl (3-(4-methoxyphenoxy)-2-oxopropyl)phosphonate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its biological activity compared to other similar compounds.
Propiedades
Número CAS |
61451-04-5 |
|---|---|
Fórmula molecular |
C12H17O6P |
Peso molecular |
288.23 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-(4-methoxyphenoxy)propan-2-one |
InChI |
InChI=1S/C12H17O6P/c1-15-11-4-6-12(7-5-11)18-8-10(13)9-19(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |
Clave InChI |
FLHXHGYPCSMIAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)

![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)











